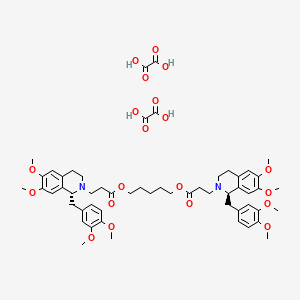

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate is a useful research compound. Its molecular formula is C55H70N2O20 and its molecular weight is 1079.15000. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

CisAtracurium Oxalate, also known as ®-Pentane-1,5-diyl bis(3-(®-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate, primarily targets cholinergic receptors on the motor end-plate . These receptors play a crucial role in neuromuscular transmission, facilitating the communication between nerves and muscles.

Mode of Action

CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This antagonism results in a blockade of neuromuscular transmission . The action of CisAtracurium Oxalate can be reversed by acetylcholinesterase inhibitors such as neostigmine .

Biochemical Pathways

The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission pathway. By blocking the action of acetylcholine at the cholinergic receptors, CisAtracurium Oxalate prevents the propagation of nerve impulses to the muscles, leading to muscle relaxation .

Pharmacokinetics

The pharmacokinetics of CisAtracurium Oxalate in critically ill patients have been studied . It has been found that changes in the pharmacokinetics of CisAtracurium Oxalate may explain the slower onset of paralysis and the need to administer larger doses in these patients . The volume of distribution and total clearance of CisAtracurium Oxalate are higher in ICU patients when compared with anesthesia .

Result of Action

The primary result of CisAtracurium Oxalate’s action is skeletal muscle relaxation. This makes it useful in facilitating tracheal intubation, muscle relaxation during surgery, or mechanical ventilation . It is one of the most commonly used neuromuscular blocking agents in intensive care .

Action Environment

The action, efficacy, and stability of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of CisAtracurium Oxalate . Furthermore, individual patient factors such as the patient’s health status and the presence of other medications can also influence the action and efficacy of CisAtracurium Oxalate .

Analyse Biochimique

Biochemical Properties

CisAtracurium Oxalate acts on cholinergic receptors, blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine . The compound is an R-cis-R-cis isomer of atracurium and has approximately 3 times its neuromuscular blocking potency . Compared to atracurium, CisAtracurium Oxalate produces a lower degree of histamine release .

Cellular Effects

CisAtracurium Oxalate’s primary effect on cells is the inhibition of neuromuscular transmission, leading to muscle relaxation . This is particularly relevant in the context of surgical procedures and mechanical ventilation in intensive care units

Molecular Mechanism

The molecular mechanism of CisAtracurium Oxalate involves binding to cholinergic receptors, thereby blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine

Activité Biologique

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₅₅H₇₀N₂O₂₀

- Molecular Weight : 1079.15 g/mol

- CAS Number : 96687-52-4

- Purity : Available in various purities depending on the supplier.

The compound features a pentane backbone with two ester groups linked to a propanoate moiety, which is further substituted with a dimethoxybenzyl and a dihydroisoquinoline structure. This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds similar to (R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies have highlighted their ability to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Neurotransmitter Modulation : Similar structures have been reported to interact with neurotransmitter transporters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT), suggesting potential applications in treating mood disorders and neurodegenerative diseases .

- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Cancer Cell Lines : A derivative of the isoquinoline structure demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest . This suggests that this compound could have similar effects.

- Neuroprotective Effects : Research has shown that related compounds can protect neurons from oxidative damage and apoptosis in models of neurodegeneration. This points towards potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₅₅H₇₀N₂O₂₀ |

| Molecular Weight | 1079.15 g/mol |

| CAS Number | 96687-52-4 |

| Potential Applications | Anticancer, Neuroprotection |

| Mechanisms of Action | Enzyme inhibition, Neurotransmitter modulation |

Propriétés

IUPAC Name |

5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6)/t40-,41-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJVDNJEQWIMBU-DBGKOQSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H70N2O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96687-52-4 |

Source

|

| Record name | 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 1,1'-(1,5-pentanediyl) ester, (1R,1'R)-(-)-, ethanedioate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.